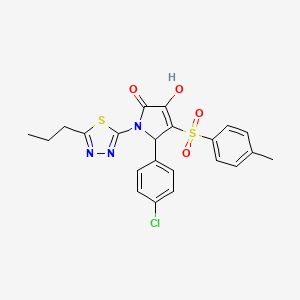![molecular formula C22H31NO4 B12131106 N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound that combines the structural features of adamantane and benzamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while benzamide is an aromatic amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(adamantan-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the amide group.
Wissenschaftliche Forschungsanwendungen
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. The benzamide portion can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(adamantan-1-yl)benzamide:
N-(2-adamantyl)ethylamine: Contains the adamantane moiety but lacks the benzamide structure.
3,4,5-trimethoxybenzamide: Contains the trimethoxybenzamide structure but lacks the adamantane moiety.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the adamantane and trimethoxybenzamide structures. This combination imparts the compound with enhanced stability, potential biological activity, and versatility in various applications compared to its individual components or similar compounds .
Eigenschaften
Molekularformel |
C22H31NO4 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-[2-(1-adamantyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H31NO4/c1-25-18-9-17(10-19(26-2)20(18)27-3)21(24)23-5-4-22-11-14-6-15(12-22)8-16(7-14)13-22/h9-10,14-16H,4-8,11-13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
NPWLDAXIHIQHNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131025.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12131028.png)
![(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131029.png)

![[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide](/img/structure/B12131035.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12131036.png)

![3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131061.png)
![N-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]-4-tert-butylbenzamide](/img/structure/B12131066.png)
![4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-](/img/structure/B12131085.png)
![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)
![N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131098.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)
